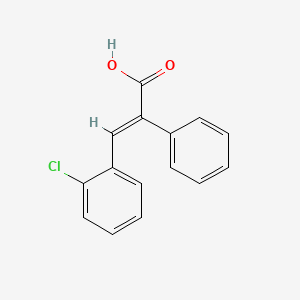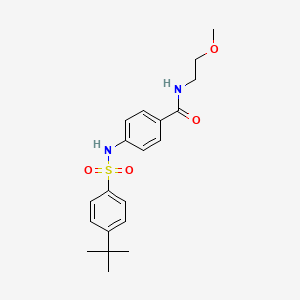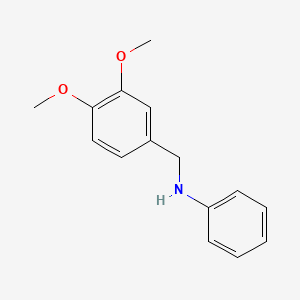
N-(3,4-dimethoxybenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethoxybenzyl)aniline is an organic compound with the molecular formula C15H17NO2. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-(3,4-dimethoxybenzyl)aniline is the thiol moiety in aromatic thiolates . The compound acts as a protective group for the thiol moiety, increasing its solubility and stability .
Mode of Action
This compound: interacts with its targets by acting as a protective group for the thiol moiety in aromatic thiolates . This increases the solubility and stability of the precursor, but the protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
The biochemical pathways affected by This compound involve the formation of self-assembled monolayers (SAMs) of aromatic thiolates . The compound facilitates the synthesis of the respective precursors by remaining stable under Pd-catalyzed C-C bond formation reaction conditions .
Pharmacokinetics
The ADME properties of This compound The compound’s ability to increase the solubility and stability of aromatic thiolate precursors suggests it may have favorable absorption and distribution characteristics .
Result of Action
The molecular and cellular effects of This compound ’s action involve the formation of high-quality self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs have the same structure and quality as those obtained from the respective unprotected thiols .
Action Environment
Environmental factors such as temperature and the presence of protons influence the action of This compound . The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)aniline typically involves the reaction of 3,4-dimethoxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-(3,4-dimethoxybenzyl)amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3,4-Dimethoxybenzyl)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
N-(3,4-Dimethoxybenzyl)aniline can be compared with other similar compounds, such as:
N-(3,4-Dimethoxyphenyl)aniline: Similar structure but lacks the benzyl group.
N-(3,4-Dimethoxybenzyl)amine: Similar structure but lacks the aniline moiety.
3,4-Dimethoxyaniline: Similar structure but lacks the benzyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-14-9-8-12(10-15(14)18-2)11-16-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBRHEDEWVLKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1H-indole-2-sulfinate](/img/structure/B2639489.png)
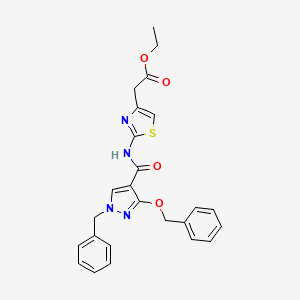
![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2639491.png)
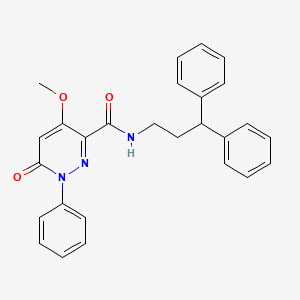
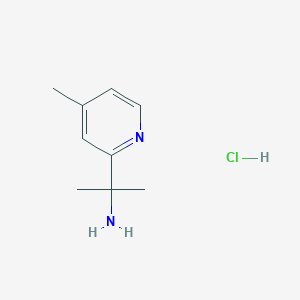

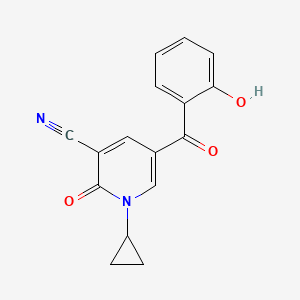
![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/new.no-structure.jpg)
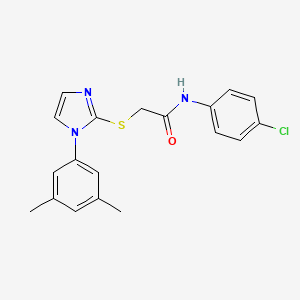
![rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B2639501.png)
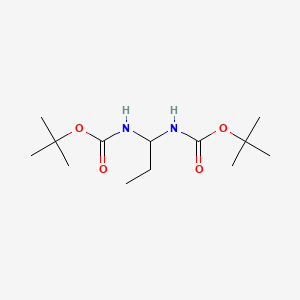
![2-[(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2639507.png)
